1α,24-Dihydroxy Vitamin D2-d3

LC-MS/MS Isotope Dilution Method Validation

Researchers quantifying the doxercalciferol metabolite 1α,24-dihydroxyvitamin D2 in biological matrices face systematic bias when using unlabeled or cross-metabolite internal standards. This +3 Da deuterated analog provides the exact physicochemical match required for isotope dilution mass spectrometry. - Eliminates ion suppression and matrix effect variability versus unlabeled or structurally dissimilar deuterated standards. - Validated for tracking CYP24A1-mediated metabolism in preclinical models and impurity profiling per ICH Q3A/B. - Supports accurate exposure-response correlation for this low-calcemic, anti-proliferative vitamin D2 analog.

Molecular Formula C₂₈H₄₁D₃O₃
Molecular Weight 431.67
Cat. No. B1164344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1α,24-Dihydroxy Vitamin D2-d3
Synonyms(1R,3S,4Z)-4-Methylene-5-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R,2E)-4-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol-d3;  1,24-Dihydroxyvitamin D2-d3;  1α,24-Dihydroxyvitamin D2-d3;  (1α,3β,5Z,7E,22E,2
Molecular FormulaC₂₈H₄₁D₃O₃
Molecular Weight431.67
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1α,24-Dihydroxy Vitamin D2-d3: Deuterated Internal Standard


1α,24-Dihydroxy Vitamin D2-d3 is a deuterium-labeled analogue of the naturally occurring vitamin D2 metabolite 1α,24-dihydroxyvitamin D2 [1]. The compound incorporates three deuterium atoms at the A-ring positions [2], enabling its use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The non-deuterated parent metabolite exhibits potent antiproliferative activity, low calcemic activity, and is formed via CYP24A1-mediated activation of the prodrug 1α-hydroxyvitamin D2 (doxercalciferol) [3][4].

1
Workflow Isotope dilution LC-MS/MS quantification
2
Label +3 Da deuterium shift; co-elutes with analyte
3
Correction Matrix effect and recovery variability

Why 1α,24-Dihydroxy Vitamin D2-d3 Cannot Be Replaced


Generic substitution of 1α,24-Dihydroxy Vitamin D2-d3 with unlabeled 1α,24-dihydroxyvitamin D2 or with deuterated standards of different vitamin D metabolites (e.g., 1α,25-dihydroxyvitamin D2-d3 or 25-hydroxyvitamin D2-d3) compromises quantitative accuracy in LC-MS/MS workflows. Isotope dilution mass spectrometry requires that the internal standard and analyte exhibit near-identical physicochemical properties—including chromatographic retention time, ionization efficiency, and matrix effect susceptibility—to reliably correct for sample preparation variability and ion suppression [1]. Unlabeled analogs fail to provide mass-distinct signals, while cross-metabolite deuterated standards introduce retention time mismatches and differential matrix effects, leading to systematic bias [2]. Furthermore, the biological activity profile of the non-deuterated parent compound—characterized by distinct CYP24A1-mediated activation pathways, reduced calcemic activity, and slower clearance kinetics relative to vitamin D3 metabolites [3]—cannot be recapitulated by structurally dissimilar deuterated standards, rendering 1α,24-Dihydroxy Vitamin D2-d3 the analytically validated choice for accurate quantification of this specific metabolite in preclinical and clinical studies.

  • Unlabeled analog lacks mass-distinct signal for MS detection — does not meet isotope dilution IS criteria.
  • Cross-metabolite deuterated standards (e.g., 1α,25-dihydroxyvitamin D2-d3) may introduce retention time shifts and differential matrix effects.
  • Physicochemical differences from other vitamin D metabolites may compromise quantitative accuracy.

1α,24-Dihydroxy Vitamin D2-d3: Differentiation Evidence


Deuterated IS: Enhanced Quantification Accuracy

1α,24-Dihydroxy Vitamin D2-d3 serves as a deuterated internal standard (IS) for the quantification of 1α,24-dihydroxyvitamin D2 in biological matrices via isotope dilution LC-MS/MS. The incorporation of three deuterium atoms (d3) in the A-ring provides a mass shift of +3 Da relative to the unlabeled analyte, enabling distinct mass spectrometric detection while preserving nearly identical chromatographic retention time and ionization efficiency [1]. This co-eluting IS corrects for analyte loss during sample preparation and ion suppression/enhancement effects, a critical requirement given the low endogenous concentrations of this metabolite and its susceptibility to matrix effects in serum/plasma assays [2].

Quantification Accuracy
Class-level inference
IS correction reduces signal variability 15–40%
Supports method validation in biological matrices
Requires matrix-specific validation
LC-MS/MS Isotope Dilution Method Validation Bioanalysis

CYP24A1 Activation Pathway: 1α,24- vs. 1α,25-Dihydroxyvitamin D2

1α,24-Dihydroxyvitamin D2 is generated from the prodrug 1α-hydroxyvitamin D2 (doxercalciferol) via CYP24A1-mediated 24-hydroxylation, representing a distinct activation pathway separate from the 25-hydroxylation route that produces 1α,25-dihydroxyvitamin D2 [1]. In V79 cells stably transfected with human CYP24A1, incubation with 1α-hydroxyvitamin D2 yielded both 1α,24-dihydroxyvitamin D2 and 1α,25-dihydroxyvitamin D2 as active metabolites. Notably, the clearance rate of 1α,24-dihydroxyvitamin D2 was slower than that of 1α,25-dihydroxyvitamin D2 under identical in vitro conditions [1].

CYP24A1 Pathway
Head-to-head
1α,24-(OH)2D2 clears slower than 1α,25-(OH)2D2
Supports pathway-specific prodrug activation studies
In vitro V79-CYP24A1 cell model
CYP24A1 Vitamin D Metabolism Prodrug Activation Hyperproliferative Disorders

Reduced Calcemic Activity Compared to Calcitriol

The systemic calcemic activity of 1α,24-dihydroxyvitamin D2 is markedly attenuated compared to the active vitamin D3 hormone calcitriol (1α,25-dihydroxyvitamin D3). In vitamin D-deficient rats, oral doses of calcitriol produced dose-dependent increases in serum calcium, whereas a 30-fold greater oral dose of 1α,24-dihydroxyvitamin D2 was required to achieve a comparable serum calcium elevation [1]. Systemic exposure (AUC0-∞) of 1α,24-dihydroxyvitamin D2 was approximately one-fifth that of calcitriol or 1α,25-dihydroxyvitamin D2 following oral administration [1].

Calcemic Activity
Head-to-head
~30-fold lower response; AUC ~1/5 vs calcitriol
Supports low-calcemic exposure interpretation
Rat model, oral administration
Calcium Homeostasis Hypercalcemia Therapeutic Index Safety Pharmacology

Anti-Proliferative Effects in Prostate Cancer Cells

1α,24-Dihydroxyvitamin D2 inhibits growth and induces differentiation markers in LNCaP human prostate carcinoma cells to an extent comparable to calcitriol (1α,25-dihydroxyvitamin D3) [1]. This equipotent anti-proliferative activity is observed at concentrations achievable in vitro, while the compound exhibits substantially lower calcemic activity in vivo (see Evidence Item 3) [2]. Phase I and II testing has confirmed this dissociation between anti-tumor efficacy and hypercalcemic toxicity [1].

Anti-Proliferative Activity
Head-to-head
Equipotent growth inhibition vs calcitriol in LNCaP
Supports cell-model endpoint review
In vitro LNCaP data; clinical context requires review
Prostate Cancer Anti-Proliferative Differentiation Vitamin D Receptor

Slower Catabolism in Keratinocytes vs. Calcipotriol

In the human keratinocyte cell line HPK1A-ras, 1α,24(S)-dihydroxyvitamin D2 was metabolized at a slower rate than either 1α,25-dihydroxyvitamin D3 (calcitriol) or calcipotriol, an anti-psoriatic vitamin D analog noted for its rapid clearance [1]. The main metabolic product was identified as 1α,24(S),26-trihydroxyvitamin D2, which exhibited lower biological activity than the parent molecule, indicating that the parent compound, not its metabolites, drives the observed anti-proliferative activity [1].

Keratinocyte Catabolism
Head-to-head
Slower metabolism vs. calcitriol and calcipotriol
Supports target-tissue exposure interpretation
HPK1A-ras keratinocyte model
Keratinocyte Metabolism Psoriasis Catabolic Stability CYP24A1

1α,24-Dihydroxy Vitamin D2-d3: Validated Applications


LC-MS/MS Quantification in Preclinical PK Studies

1α,24-Dihydroxy Vitamin D2-d3 is used as the deuterated internal standard in validated LC-MS/MS methods for quantifying the non-deuterated metabolite in rat or mouse plasma following administration of the prodrug 1α-hydroxyvitamin D2 (doxercalciferol). The +3 Da mass shift enables accurate correction for matrix effects and extraction recovery, as demonstrated by the 30-fold lower calcemic potency of the parent compound versus calcitriol [1]. This application is critical for correlating systemic exposure with the observed low-calcemic, anti-proliferative pharmacodynamic profile.

In Vitro Metabolism Using CYP24A1 Cell Models

The deuterated compound serves as an internal standard for tracking the formation and clearance of 1α,24-dihydroxyvitamin D2 in CYP24A1-transfected cell lines (e.g., V79-CYP24A1) or primary keratinocytes. This supports delineation of the 24-hydroxylation pathway versus the 25-hydroxylation pathway, where 1α,24-dihydroxyvitamin D2 exhibits slower clearance than 1α,25-dihydroxyvitamin D2 [2]. Accurate quantification is essential for understanding the metabolic fate of doxercalciferol in target tissues relevant to hyperproliferative disorders such as psoriasis.

Tumor Distribution in Prostate Cancer Xenografts

1α,24-Dihydroxy Vitamin D2-d3 enables precise quantification of the metabolite in prostate tumor homogenates from LNCaP xenograft models. Given the equipotent anti-proliferative activity of 1α,24-dihydroxyvitamin D2 relative to calcitriol in these cells [3], accurate tissue-level measurement is essential for establishing exposure-response relationships and distinguishing this low-calcemic analog from calcitriol in preclinical oncology efficacy studies.

Doxercalciferol Quality Control and Batch Testing

As a metabolite of the FDA-approved drug doxercalciferol (Hectorol®), 1α,24-dihydroxyvitamin D2 may be monitored as a process-related impurity or degradation product. The d3-deuterated analog serves as a stable isotope-labeled internal standard for quantitative impurity profiling during pharmaceutical manufacturing and stability testing, ensuring compliance with ICH Q3A/B guidelines for related substances.

Application
Selection Property
Validation Focus
Preclinical PK Bioanalysis
Deuterated IS for matrix correction
Plasma method validation
CYP24A1 Metabolism Studies
Metabolite pathway tracking
Cell model clearance endpoints
Oncology Tissue Distribution
Quantification in tumor homogenates
Exposure-response in xenografts
Impurity Profiling
Deuterated IS for impurity quantification
Lot consistency review

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